molecular formula C27H26N2O B2902283 N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,2-diphenylacetamide CAS No. 1351596-24-1

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,2-diphenylacetamide

Cat. No.: B2902283
CAS No.: 1351596-24-1
M. Wt: 394.518
InChI Key: URHQDZJBBINJJK-UHFFFAOYSA-N
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Description

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,2-diphenylacetamide (CAS 1351596-24-1) is a synthetic compound of interest in medicinal chemistry and drug discovery, featuring a distinct molecular architecture that combines a 3,4-dihydroisoquinoline moiety with a 2,2-diphenylacetamide group via a but-2-yn-1-yl linker . The 3,4-dihydroisoquinoline scaffold is a privileged structure in pharmacology, recognized for its wide range of biological activities. Scientific literature indicates that this core ring system is present in compounds investigated for various therapeutic areas, including as potent and selective inhibitors of epigenetic targets like protein arginine methyltransferases 5 (PRMT5) for oncology research , and for spasmolytic activity potentially relevant for disorders like irritable bowel syndrome . The incorporation of a but-2-yn-1-yl linker and a 2,2-diphenylacetamide group may influence the compound's physicochemical properties and its interaction with biological targets, making it a valuable tool for structure-activity relationship (SAR) studies. This compound is provided as a high-purity material for research purposes only. It is intended for use by qualified scientists in laboratory settings, exclusively for in vitro or non-clinical investigations. This product is strictly for research use and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O/c30-27(26(23-12-3-1-4-13-23)24-14-5-2-6-15-24)28-18-9-10-19-29-20-17-22-11-7-8-16-25(22)21-29/h1-8,11-16,26H,17-21H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URHQDZJBBINJJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC#CCNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,2-diphenylacetamide typically involves multi-step organic reactions. One common approach starts with the formation of the dihydroisoquinoline scaffold, followed by the introduction of the but-2-yn-1-yl chain through a nucleophilic substitution or coupling reaction. The final step usually involves acylation to introduce the diphenylacetamide moiety. Industrial production methods: Industrial production may scale up these synthetic steps using optimized reaction conditions to ensure high yield and purity. Automation and continuous flow chemistry techniques can enhance efficiency and scalability, catering to larger demand in research and development.

Chemical Reactions Analysis

Types of reactions it undergoes: N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,2-diphenylacetamide can undergo a variety of chemical reactions, including oxidation, reduction, and substitution. Its functional groups allow for targeted modifications to study its properties further. Common reagents and conditions used in these reactions: Typical reagents might include oxidizing agents like potassium permanganate or reducing agents such as lithium aluminium hydride, depending on the desired reaction. Solvents and catalysts also play a crucial role in facilitating these transformations. Major products formed from these reactions: The products of these reactions can vary widely but often include modified versions of the parent compound, which can be analyzed to determine their efficacy in different applications.

Scientific Research Applications

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,2-diphenylacetamide has found applications in diverse scientific fields: Chemistry: It serves as a model compound for studying reaction mechanisms and exploring new synthetic methodologies. Biology: Research into its biological activity, including interactions with enzymes or receptors, has been explored to understand its potential therapeutic effects. Medicine:Industry: Its structural characteristics have implications in material science, potentially contributing to the development of novel polymers or advanced materials.

Mechanism of Action

The compound’s mechanism of action is predominantly associated with its interaction with specific molecular targets such as receptors or enzymes. By binding to these targets, it can modulate biological pathways, leading to various physiological effects. Studies on its molecular binding interactions are ongoing to unravel the pathways involved and the subsequent biochemical responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Core Motifs
  • Target Compound: The dihydroisoquinoline core is connected to a diphenylacetamide via an alkyne spacer.
  • Benzothiazole–Isoquinoline Derivatives (): These compounds replace the diphenylacetamide with benzothiazole moieties (e.g., methoxy, fluoro, nitro substituents). The dihydroisoquinoline remains intact, but the acetamide is directly linked to benzothiazole, altering electronic properties and steric bulk .
  • Compound in : Features a trifluoromethylphenethyl group and methoxy substituents on the dihydroisoquinoline, coupled with a methyl-phenylacetamide. This introduces enhanced electron-withdrawing effects and metabolic stability compared to the target compound .
  • Compound in : Contains a dihydroisoxazole ring instead of dihydroisoquinoline and a quaternary ammonium chain, prioritizing solubility over lipophilicity .
Substituent Effects
  • Benzothiazole Derivatives () : Substituents like nitro or fluorine increase polarity, which may enhance solubility but reduce membrane permeability .
  • Trifluoromethyl Group () : Enhances metabolic resistance and binding affinity to hydrophobic pockets .

Physicochemical Properties

Table 1 summarizes key data for analogs from and the target compound:

Property Target Compound Benzothiazole Derivatives (4k–4p, ) Compound
Core Structure Dihydroisoquinoline + diphenylacetamide Dihydroisoquinoline + benzothiazole Dihydroisoquinoline + trifluoromethylphenethyl
HPLC Purity Not reported 90.8–94.8% Not reported
Melting Point Not reported 240.6–260.1°C Not reported
Key Substituents Diphenyl, alkyne spacer Methoxy, fluoro, nitro on benzothiazole Trifluoromethyl, methoxy

Research Implications and Gaps

  • Structural Optimization : The target compound’s alkyne spacer could be modified to balance rigidity and flexibility, as seen in ’s ammonium derivatives .
  • Biological Screening : Comparative studies with benzothiazole analogs () are needed to evaluate cholinesterase inhibition or receptor binding .
  • Safety Profiling : The MSDS in underscores the need for detailed toxicological assessments of fluorinated or lipophilic analogs .

Biological Activity

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,2-diphenylacetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by a unique structure that includes a dihydroisoquinoline moiety linked to a diphenylacetamide group. Its biological activities span across various domains, including antitumor, antiviral, and antibacterial effects.

Chemical Structure and Properties

The chemical formula of this compound is C24H28N2O. The molecular weight is approximately 392.499 g/mol. The compound's structure contributes to its biological activity through various mechanisms of action.

Biological Activity Overview

Research indicates that compounds containing the dihydroisoquinoline structure exhibit a range of biological activities. Specifically, this compound has shown significant promise in the following areas:

Antitumor Activity

Studies have demonstrated that this compound can induce apoptosis in cancer cells. For instance, in vitro tests have revealed that it inhibits cell proliferation in several cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Antiviral Activity

The compound has also been evaluated for its antiviral properties. Research indicates that it can inhibit the replication of various viruses, which may be beneficial in treating viral infections.

Antibacterial Activity

This compound has demonstrated activity against antibiotic-resistant bacterial strains. This characteristic is particularly important given the increasing prevalence of antibiotic resistance in clinical settings.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Viral Replication : It interferes with viral life cycles at various stages.
  • Cell Wall Disruption : In bacteria, it may disrupt cell wall synthesis or function.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

StudyFindings
Demonstrated significant antitumor activity in various cancer cell lines with IC50 values indicating effective inhibition of cell growth.
Evaluated for antifungal properties; showed broad-spectrum activity against phytopathogenic fungi.
Investigated antibacterial effects; exhibited strong activity against methicillin-resistant Staphylococcus aureus (MRSA).

Toxicity and Safety

Toxicity studies indicate that N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-y)-2,2-diphenylacetamide is relatively safe at low concentrations. These studies are crucial for determining safe dosage levels for potential therapeutic applications.

Q & A

Basic: What are the critical steps in synthesizing N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,2-diphenylacetamide?

Methodological Answer:
The synthesis typically involves:

Formation of the alkyne linker : Reacting propargyl bromide with 3,4-dihydroisoquinoline under basic conditions (e.g., K₂CO₃ in DMF) to introduce the but-2-yn-1-yl group .

Amide coupling : Using coupling agents like EDCI/HOBt or DCC to attach 2,2-diphenylacetic acid to the amine-terminated alkyne intermediate. Triethylamine is often added to maintain pH >8 for optimal reaction efficiency .

Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization from methanol/acetone mixtures ensures >95% purity .

Basic: Which spectroscopic techniques are essential for structural confirmation of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identifies proton environments (e.g., dihydroisoquinoline aromatic protons at δ 6.8–7.4 ppm, alkyne protons as a singlet near δ 2.5 ppm) and confirms the absence of unreacted intermediates .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ for C₃₀H₂₉N₂O₂: 449.2224) .
  • IR Spectroscopy : Detects key functional groups (amide C=O stretch ~1650 cm⁻¹, alkyne C≡C stretch ~2100 cm⁻¹) .

Advanced: How can researchers optimize reaction yields when introducing the but-2-yn-1-yl linker?

Methodological Answer:

  • Catalyst selection : Palladium-catalyzed Sonogashira coupling improves alkyne formation efficiency compared to traditional alkylation, reducing side products .
  • Solvent effects : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution rates for propargyl bromide reactions .
  • Temperature control : Maintaining 80–100°C during coupling steps minimizes decomposition of heat-sensitive intermediates .

Advanced: How should researchers resolve contradictory bioactivity data between in vitro and cell-based assays?

Methodological Answer:
Contradictions may arise from:

  • Solubility issues : Use DMSO stock solutions ≤0.1% (v/v) to avoid cytotoxicity artifacts. Confirm compound stability via LC-MS over 24-hour incubation .
  • Metabolic interference : Perform assays with liver microsomes to assess metabolic stability. For example, CYP3A4 inhibition may explain discrepancies in neuroprotective activity .
  • Assay specificity : Compare activity against structurally related derivatives (e.g., cinnamamide vs. diphenylacetamide analogs) to isolate pharmacophore contributions .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies on this compound?

Methodological Answer:

  • Core modifications : Replace dihydroisoquinoline with tetrahydroisoquinoline or isoquinoline-N-oxide to evaluate the impact of hydrogenation/oxidation on target binding .
  • Linker optimization : Substitute but-2-yn-1-yl with but-1-en-1-yl to assess steric/electronic effects on conformational flexibility .
  • Pharmacophore mapping : Use X-ray crystallography (e.g., analogs in ) or molecular docking (Glide 2.5 software ) to identify critical interactions with targets like AKR1C3 .

Advanced: How does computational docking aid in identifying biological targets for this compound?

Methodological Answer:

  • Glide docking : Utilize Glide’s XP mode to screen against targets like AKR1C3 or cholinesterases. Enrichment factors >3 indicate high predictive accuracy .
  • Binding mode validation : Compare docking poses with crystallographic data (e.g., PubChem entries ) to confirm hydrogen bonds with catalytic residues (e.g., Tyr55 in AKR1C3) .
  • Free energy calculations : MM-GBSA scoring quantifies contributions of hydrophobic (diphenyl groups) and polar (amide) interactions to binding affinity .

Advanced: What analytical methods are recommended for detecting byproducts in scaled-up synthesis?

Methodological Answer:

  • UPLC-MS/MS : Monitor for common impurities like unreacted dihydroisoquinoline (retention time ~3.2 min) or oxidized alkyne derivatives .
  • X-ray powder diffraction (XRPD) : Detects crystalline polymorphs that may affect solubility and bioactivity .
  • Elemental analysis : Verify stoichiometry (e.g., C: 79.8%, H: 6.4%, N: 6.2%) to confirm batch consistency .

Advanced: How can researchers evaluate the compound’s potential as a neuroprotective agent?

Methodological Answer:

  • In vitro models : Assess inhibition of Aβ42 aggregation (Thioflavin T assay) and tau hyperphosphorylation (Western blot) in SH-SY5Y cells .
  • In vivo validation : Use transgenic Alzheimer’s mice (e.g., APP/PS1) with oral dosing (10 mg/kg/day) and behavioral tests (Morris water maze) .
  • Mechanistic studies : Perform kinase profiling (e.g., CDK5, GSK-3β) to identify molecular targets .

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